Diacetylnalorphine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Diacetylnalorphine is synthesized by acetylating nalorphine. The process involves the reaction of nalorphine with acetic anhydride under controlled conditions to form the diacetyl ester . The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions, similar to those used in the production of other acetylated opioids. The process would need to ensure high purity and yield, likely involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Diacetylnalorphine undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield nalorphine.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Substitution: Various substituents can be introduced to the molecule, potentially creating new analogues with different properties.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products:
Hydrolysis: Produces nalorphine.
Oxidation and Reduction: Can yield various oxidized or reduced derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of opioid chemistry and the development of new analgesics.
Biology: Investigated for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: Studied for its analgesic properties and potential use as an antidote for opioid overdose.
Industry: Could be used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
Diacetylnalorphine acts as a prodrug to nalorphine, similar to how heroin (diacetylmorphine) acts as a prodrug to morphine . Upon administration, this compound is metabolized to nalorphine, which then exerts its effects by interacting with opioid receptors in the brain and nervous system. Nalorphine acts as an antagonist at the mu-opioid receptor and as an agonist at the kappa-opioid receptor, leading to its mixed agonist-antagonist properties .
Comparison with Similar Compounds
Nalorphine: The parent compound of diacetylnalorphine, used as an opioid antagonist.
Diacetylmorphine (Heroin): Another diacetylated opioid, used as an analgesic and recreational drug.
Dihydronalorphine: A hydrogenated analogue of nalorphine with similar properties.
Uniqueness: this compound is unique in its dual role as an analgesic and antidote, although it was never marketed. Its ability to act as a prodrug to nalorphine distinguishes it from other opioids, providing a unique pharmacological profile that could be valuable in both therapeutic and research settings .
Properties
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-4-10-24-11-9-23-16-6-8-19(28-14(3)26)22(23)29-21-18(27-13(2)25)7-5-15(20(21)23)12-17(16)24/h4-8,16-17,19,22H,1,9-12H2,2-3H3/t16-,17+,19-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQBBJWORXAHMN-JIAAILLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043407 | |
Record name | Diacetylnalorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2748-74-5 | |
Record name | Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-(2-propenyl)-, 3,6-diacetate, (5α,6α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2748-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diacetylnalorphine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002748745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacetylnalorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIACETYLNALORPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q083G8ZAJH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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